![molecular formula C13H18N6O2 B2831024 3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923232-98-8](/img/structure/B2831024.png)
3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality 3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound due to its unique structure. It may exhibit activity against bacteria, fungi, or other microorganisms. Further studies are needed to determine its efficacy and mechanisms of action .
- 3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has been utilized in the synthesis of potent and selective myeloperoxidase inhibitors. These inhibitors play a crucial role in modulating oxidative stress and inflammation .
- The compound has been employed to synthesize novel and selective σ1 receptor ligands. These ligands may have applications in neuropharmacology, potentially affecting neuronal function and signaling pathways .
- The compound is part of chemical databases like ChemSynthesis, which provides synthesis references and physical properties for thousands of compounds. Researchers can access this information to design new reactions or explore its synthetic pathways .
- Scientists may screen 3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione against various biological targets (enzymes, receptors, etc.). Such screenings help identify potential therapeutic applications .
- Given its structural features, researchers might use this compound as a starting point for drug design. By modifying its chemical structure, they can create derivatives with improved pharmacological properties .
Antimicrobial Properties
Myeloperoxidase Inhibition
σ1 Receptor Ligands
Chemical Synthesis Database
Biological Activity Screening
Drug Design and Optimization
properties
IUPAC Name |
3,4,9-trimethyl-7-propyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-6-18-11(20)9-10(17(4)13(18)21)14-12-16-15-7(2)8(3)19(9)12/h8H,5-6H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMJMBTQKYTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(C(=NN3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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